molecular formula C16H18O B12651249 2-(2-Ethoxyethyl)-1,1'-biphenyl CAS No. 94088-38-7

2-(2-Ethoxyethyl)-1,1'-biphenyl

Cat. No.: B12651249
CAS No.: 94088-38-7
M. Wt: 226.31 g/mol
InChI Key: HUCFUMWLYMWWHX-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with an ethoxyethyl group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethyl)-1,1’-biphenyl typically involves the reaction of biphenyl with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-(2-Ethoxyethyl)-1,1’-biphenyl may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 2-(2-ethoxyethyl)benzoic acid.

    Reduction: Formation of 2-(2-ethoxyethyl)cyclohexyl derivatives.

    Substitution: Formation of 2-(2-methoxyethyl)-1,1’-biphenyl.

Scientific Research Applications

2-(2-Ethoxyethyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism by which 2-(2-Ethoxyethyl)-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The ethoxyethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with intracellular proteins and enzymes, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethanol: A glycol ether with similar solubility properties.

    2-Butoxyethanol: Another glycol ether with a longer alkyl chain.

    2-Methoxyethanol: A glycol ether with a shorter alkyl chain.

Uniqueness

2-(2-Ethoxyethyl)-1,1’-biphenyl is unique due to its biphenyl core, which imparts distinct chemical and physical properties compared to other glycol ethers. The presence of the biphenyl structure can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

94088-38-7

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-(2-ethoxyethyl)-2-phenylbenzene

InChI

InChI=1S/C16H18O/c1-2-17-13-12-15-10-6-7-11-16(15)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3

InChI Key

HUCFUMWLYMWWHX-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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